4-butoxy-N-(2-isopropoxyphenyl)benzamide
Description
4-Butoxy-N-(2-isopropoxyphenyl)benzamide is a benzamide derivative characterized by a butoxy group at the para position of the benzamide core and an isopropoxy-substituted phenyl ring attached via an amide linkage.
Properties
IUPAC Name |
4-butoxy-N-(2-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-5-14-23-17-12-10-16(11-13-17)20(22)21-18-8-6-7-9-19(18)24-15(2)3/h6-13,15H,4-5,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHRYABMBLZYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Isopropoxy vs.
- Thiazole vs. Benzamide Core : Thiazole-containing analogs (e.g., ) exhibit distinct binding modes due to heterocyclic rigidity, whereas the benzamide core in the target compound allows for conformational flexibility .
Physicochemical Properties
- Lipophilicity : The butoxy group increases logP values compared to shorter-chain alkoxy derivatives, enhancing blood-brain barrier penetration .
- Solubility : Polar substituents (e.g., hydroxy groups) reduce solubility, whereas isopropoxy and butoxy groups balance lipophilicity and moderate aqueous solubility .
Antimicrobial and Anticancer Potential
- 4-Butoxy-N-(2-phenoxyethyl)benzamide: Demonstrates moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) due to membrane disruption .
- Imidazopyridine-linked benzamides (e.g., ): Exhibit IC₅₀ values of 2–10 µM in cancer cell lines, suggesting the target compound may share similar apoptosis-inducing mechanisms .
- Thiazole-containing analogs : Show selective inhibition of EGFR kinase (IC₅₀ = 0.5 µM), highlighting the role of heterocycles in targeting enzymes .
Enzyme and Receptor Interactions
- Neuroprotective Effects: Tetrahydroisoquinoline derivatives () reduce neuronal death by 40–60% in oxidative stress models. The target compound’s benzamide moiety may synergize with such scaffolds .
- Receptor Modulation : Isobutoxy-substituted benzamides () exhibit 2-fold higher binding affinity to serotonin receptors than methoxy analogs, suggesting the isopropoxy group in the target compound could optimize receptor interactions .
Metabolic Stability
- The isopropoxy group’s branched structure may resist oxidative metabolism better than linear alkoxy chains, extending half-life .
- Compared to 4-ethoxy-N-(3-methylbenzamide) (t₁/₂ = 2.5 hours), the target compound’s butoxy chain could prolong t₁/₂ to >4 hours .
Uniqueness of 4-Butoxy-N-(2-Isopropoxyphenyl)benzamide
The compound’s distinct profile arises from:
Dual Alkoxy Functionalization : The butoxy and isopropoxy groups synergistically enhance lipophilicity and target selectivity.
Ortho-Substitution : The isopropoxy group’s ortho position on the phenyl ring creates steric effects that may prevent enzymatic degradation .
Versatility : The benzamide core allows for further derivatization, enabling optimization for specific applications (e.g., CNS-targeting or enzyme inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
